3-Bromo-2-methyl-6-nitro-2H-indazole
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Description
3-Bromo-2-methyl-6-nitro-2H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is characterized by a fusion of a benzene ring and a pyrazole ring. The presence of bromo, methyl, and nitro substituents on the indazole core structure can significantly alter its chemical and biological properties.
Synthesis Analysis
The synthesis of indazole derivatives, including those with bromo and nitro substituents, can be achieved through various chemical pathways. While the provided papers do not detail the synthesis of this compound specifically, they do discuss the synthesis of related compounds. For instance, the synthesis of 3-bromo-7-nitro indazole derivatives has been reported to be potent inhibitors of nitric oxide synthase (NOS) enzyme activity, suggesting that similar synthetic routes could be applicable for the compound . Additionally, the synthesis of 2H-indazole derivatives from 3-phenylsydnone and p-toluquinone has been described, which may provide insights into potential synthetic strategies for this compound .
Molecular Structure Analysis
The molecular structure of indazole derivatives has been extensively studied using X-ray diffraction and NMR spectroscopy. For example, the crystal and molecular structure of 3-bromo-1-methyl-7-nitro-1H-indazole and related compounds have been characterized, revealing intermolecular halogen bonds and intramolecular hydrogen bonding . These structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Indazole derivatives participate in various chemical reactions due to their reactive substituents. The nitro group, in particular, is a key functional group that can undergo reduction and participate in electrophilic substitution reactions. The bromo substituent also provides a site for further chemical modifications, such as Suzuki coupling, which can be used to synthesize more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The planarity of the indazole ring system and the nature of the substituents affect the compound's melting point, solubility, and stability. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole shows that the indazole system is essentially planar, which may be similar to the planarity observed in this compound . The presence of a nitro group can also impact the compound's acidity and reactivity towards nucleophiles.
Scientific Research Applications
Subheading Crystal Structure and Molecular Dynamics of 3-Bromo-2-methyl-6-nitro-2H-indazole
This compound has been the subject of studies focusing on its crystal and molecular structure. Notably, its crystal structures have been synthesized and analyzed using X-ray diffraction and NMR spectroscopy. These studies offer insights into the molecular dynamics of the compound, including dihedral angles and intermolecular interactions such as halogen bonds and hydrogen bonding. Such structural analyses are vital for understanding the chemical behavior and potential applications of this compound in various scientific domains (Cabildo et al., 2011).
Synthesis and Characterization
Subheading Synthesis Pathways and Characterization of Derivatives
The synthesis pathways of this compound and its derivatives have been extensively studied. These studies have outlined the methods for synthesizing key intermediates and derivatives of the compound. Characterization of these derivatives, including their structural and molecular properties, plays a crucial role in determining their suitability for specific scientific applications. Such information is pivotal for researchers looking to utilize these compounds in various fields, such as material science and pharmacology (Wu Zhongshi, 2010).
Chemical Synthesis Methods
Subheading Innovative Approaches to Chemical Synthesis
Recent research has unveiled innovative methods for the synthesis of this compound and its analogs. These methods include various chemical reactions and techniques that enhance the efficiency and yield of the synthesis process. The development of such methods is crucial for the large-scale production and utilization of these compounds in research and industrial applications (Kanishchev & Dolbier, 2018).
properties
IUPAC Name |
3-bromo-2-methyl-6-nitroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSRFUOTGACRJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502512 |
Source
|
Record name | 3-Bromo-2-methyl-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74209-41-9 |
Source
|
Record name | 3-Bromo-2-methyl-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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